N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide
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Overview
Description
The compound “N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide” is a complex organic molecule. It contains a naphthamide group, an ethoxy group, a morpholinoethyl group, and a dimethylaminophenyl group. These functional groups could give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of a compound .Chemical Reactions Analysis
The compound could participate in various chemical reactions, depending on the conditions and reagents present. The presence of the amine and amide groups could make it reactive towards acids, bases, and electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. These could include its solubility, melting point, boiling point, and reactivity. Techniques like infrared spectroscopy, NMR spectroscopy, and mass spectrometry could be used to analyze these properties .Scientific Research Applications
Topical Drug Delivery
Research by Rautio et al. (2000) explored novel morpholinyl and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery as potential prodrugs of naproxen. These compounds were designed to enhance skin permeation compared to naproxen, showing significant improvements in solubility and lipophilicity.
Organic Light-Emitting Devices (OLEDs)
The study by Luo et al. (2015) introduced red-emissive fluorophores incorporating the dimethylamino group for OLED applications. The compounds demonstrated promising photophysical characteristics, leading to high-performance standard-red OLEDs.
Supramolecular Chemistry
Białek et al. (2013) investigated the supramolecular chemistry of naphthalene-diphosphonic acids with 4-(N,N-dimethylamino)pyridine and morpholine, generating diverse structures through hydrogen bonding and conformational polymorphism (Białek et al., 2013). This research highlights the potential of these compounds in constructing novel molecular architectures.
Antiproliferative Activity
A study by Liu et al. (2018) focused on the design, synthesis, and testing of novel compounds bearing a N-(2-morpholinoethyl) group for anticancer applications. One compound exhibited notable antiproliferative activity against several cancer cell lines, highlighting the therapeutic potential of these molecules.
Photophysics and Molecular Logic Gates
Research on 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinolines by Uchacz et al. (2016) revealed their solvatochromism, acidochromism, and potential as molecular logic gates. These compounds' photophysical properties offer insights into developing smart materials and sensors.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-ethoxynaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-4-33-25-14-11-20-7-5-6-8-23(20)26(25)27(31)28-19-24(30-15-17-32-18-16-30)21-9-12-22(13-10-21)29(2)3/h5-14,24H,4,15-19H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXIZNVJLIHFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)N(C)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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